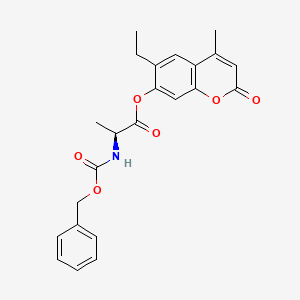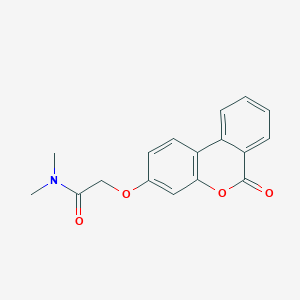![molecular formula C19H11F5O3 B11158331 7-[(pentafluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11158331.png)
7-[(pentafluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[(Pentafluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a pentafluorobenzyl group attached to a dihydrocyclopenta[c]chromenone core. The presence of fluorine atoms in the benzyl group imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(pentafluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Pentafluorobenzyl Group: The pentafluorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable nucleophile reacts with a pentafluorobenzyl halide.
Final Cyclization and Purification: The final product is obtained through cyclization and purification steps, often involving column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
化学反応の分析
Types of Reactions
7-[(Pentafluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
7-[(Pentafluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
作用機序
The mechanism of action of 7-[(pentafluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. The presence of the pentafluorobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 8-Chloro-7-[(2,3,4,5,6-pentafluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- 7-[(2-Fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Uniqueness
Compared to similar compounds, 7-[(pentafluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is unique due to the presence of the pentafluorobenzyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications where these properties are advantageous.
特性
分子式 |
C19H11F5O3 |
|---|---|
分子量 |
382.3 g/mol |
IUPAC名 |
7-[(2,3,4,5,6-pentafluorophenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C19H11F5O3/c20-14-12(15(21)17(23)18(24)16(14)22)7-26-8-4-5-10-9-2-1-3-11(9)19(25)27-13(10)6-8/h4-6H,1-3,7H2 |
InChIキー |
OMHCIHAZJOXWKB-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC4=C(C(=C(C(=C4F)F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(dimethylamino)propyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11158259.png)

![ethyl 2-{[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B11158270.png)
![1-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-2-carboxylic acid](/img/structure/B11158276.png)
![Ethyl 4-methyl-2-[(3-methylbutanoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B11158278.png)
![6-benzyl-5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11158287.png)

![N-[4-(pentan-3-ylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B11158299.png)
![ethyl 3-{7-[(3,4-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11158300.png)
![3-(4-fluorophenyl)-7-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-2H-chromen-2-one](/img/structure/B11158316.png)

![2-[(3-Bromophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one](/img/structure/B11158322.png)
acetic acid](/img/structure/B11158325.png)

